Vicinal Diol Side Chain Enables Selective Mono-Functionalization Unavailable in the 2-Propan-2-ol Analog
The target compound possesses a propane-1,2-diol side chain with a primary and a tertiary hydroxyl group, whereas the closest patent-described analog, 2-(5-nitro-6-trifluoromethyl-1H-indol-2-yl)-propan-2-ol, contains only a tertiary alcohol. In the patent procedure, the tertiary alcohol analog was directly used as a substrate for phenylsulfanylation without requiring hydroxyl protection [1]. The target diol's primary hydroxyl therefore offers a handle for selective mono-protection or mono-esterification that the tertiary alcohol analog cannot provide, enabling sequential derivatization strategies such as those employed in prodrug synthesis or bioconjugation.
| Evidence Dimension | Number of hydroxyl groups available for selective chemical modification |
|---|---|
| Target Compound Data | Two hydroxyl groups (primary –CH2OH and tertiary –C(OH)(CH3)–); primary OH selectively addressable |
| Comparator Or Baseline | 2-(5-Nitro-6-trifluoromethyl-1H-indol-2-yl)-propan-2-ol: one tertiary hydroxyl only |
| Quantified Difference | Target compound provides 2 hydroxyls vs 1; primary OH enables orthogonal protection strategies (qualitative difference in synthetic versatility) |
| Conditions | Synthetic chemistry context; exemplified in US20060111427A1 where the tertiary alcohol analog is used for C3 phenylsulfanylation while the tertiary OH remains intact |
Why This Matters
For medicinal chemistry teams requiring a scaffold that can be sequentially derivatized (e.g., for linker attachment in PROTAC design or prodrug esterification), the diol offers synthetic flexibility that the mono-ol analog structurally cannot provide.
- [1] Janssen Pharma NV. Indole derivatives useful as progesterone receptor modulators. US Patent US20060111427A1, published 2006-05-25. Example 1, paragraph [0076]. View Source
